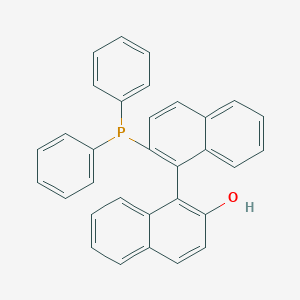

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Übersicht

Beschreibung

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a complex organic compound featuring a phosphine group attached to a naphthalene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol typically involves the following steps:

Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphine group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable naphthalene derivative under inert conditions.

Coupling Reaction: The phosphine ligand is then coupled with a naphthalen-2-ol derivative using a palladium-catalyzed cross-coupling reaction. Common catalysts include palladium acetate and triphenylphosphine, with bases such as potassium carbonate used to facilitate the reaction.

Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: It can act as a ligand in various coupling reactions, including Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as halides, amines, or thiols.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Substituted naphthalenes.

Coupling Reactions: Coupled aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.

Biology: The compound can be employed in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique electronic properties.

Wirkmechanismus

The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, facilitating the activation and transformation of substrates. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various reactions.

Molecular Targets and Pathways:

Catalytic Sites: The compound targets metal catalytic sites, forming complexes that are crucial for catalytic activity.

Reaction Pathways: It influences pathways such as oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.

Biologische Aktivität

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a phosphine-containing compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C32H23OP. The compound features a naphthol moiety linked to a diphenylphosphine group, which may contribute to its biological activities by facilitating interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds containing phosphine groups can exhibit significant antioxidant properties. The antioxidant activity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| FRAP Assay | 15 |

Anticancer Activity

Several studies have reported the anticancer potential of phosphine derivatives, including this compound. The compound has shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Study:

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as cleaved PARP and caspase-3 activation. These findings support the compound's potential as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of the naphthol moiety allows for electron donation to free radicals, effectively neutralizing them.

- Apoptotic Induction : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.

- Membrane Disruption : Its amphiphilic nature facilitates interaction with microbial membranes, compromising their integrity and function.

Eigenschaften

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199796-91-3 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.